4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid is a synthetic organic compound characterized by its trifluoromethyl group and tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Boc Protection: The amino group of pentanoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Trifluoromethylation: The resulting Boc-protected pentanoic acid undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.
Reduction: The trifluoromethyl group can undergo reduction reactions under specific conditions.
Substitution: The Boc group can be removed using acids like trifluoroacetic acid, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium(VI) oxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.
Deprotected Amino Compounds: Resulting from the removal of the Boc group.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards biological targets. The Boc group provides stability and protection during synthesis and storage.
Comparison with Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid: Lacks the trifluoromethyl group.
5,5,5-trifluoropentanoic acid: Lacks the Boc-protected amino group.
Uniqueness: The presence of both the trifluoromethyl group and the Boc-protected amino group makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
CAS No. |
2361942-75-6 |
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Molecular Formula |
C10H16F3NO4 |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
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